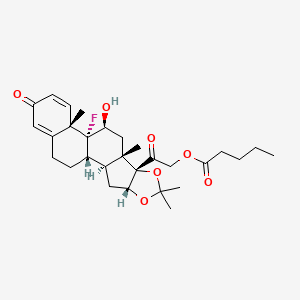
Triamcinolone acetonide 21-valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triamcinolone acetonide 21-valerate is a synthetic corticosteroid used primarily in topical formulations to treat various skin conditions such as eczema, dermatitis, and allergic reactions. It is known for its anti-inflammatory properties, which help reduce swelling, itching, and redness associated with these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triamcinolone acetonide 21-valerate is synthesized through a series of chemical reactions starting from triamcinolone acetonide. The process involves the esterification of triamcinolone acetonide with valeric acid under specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the esterification reaction is carried out. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Triamcinolone acetonide 21-valerate primarily undergoes esterification reactions.
Common Reagents and Conditions:
Reagents: Valeric acid, catalysts (e.g., sulfuric acid or p-toluenesulfonic acid)
Conditions: Controlled temperature (typically around 60-80°C), anhydrous conditions to prevent hydrolysis
Major Products Formed: The major product of the reaction is this compound, with by-products such as water and unreacted starting materials being minimized through purification steps.
Scientific Research Applications
Triamcinolone acetonide 21-valerate is widely used in scientific research due to its potent anti-inflammatory properties. In chemistry, it serves as a model compound for studying corticosteroid synthesis and modification. In biology, it is used to investigate the mechanisms of inflammation and immune response. In medicine, it is employed in the treatment of various skin conditions and as an injectable agent for joint inflammation. In industry, it is utilized in the formulation of topical creams and ointments.
Mechanism of Action
Triamcinolone acetonide 21-valerate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes, resulting in reduced inflammation and immune response. The compound also inhibits the release of inflammatory mediators such as cytokines and histamines.
Comparison with Similar Compounds
Hydrocortisone
Prednisone
Dexamethasone
Betamethasone
Properties
CAS No. |
51112-52-8 |
|---|---|
Molecular Formula |
C29H39FO7 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C29H39FO7/c1-6-7-8-24(34)35-16-22(33)29-23(36-25(2,3)37-29)14-20-19-10-9-17-13-18(31)11-12-26(17,4)28(19,30)21(32)15-27(20,29)5/h11-13,19-21,23,32H,6-10,14-16H2,1-5H3/t19-,20-,21-,23+,26-,27-,28-,29+/m0/s1 |
InChI Key |
JFOVIARCZOJXST-GIHRJZAFSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C |
Canonical SMILES |
CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
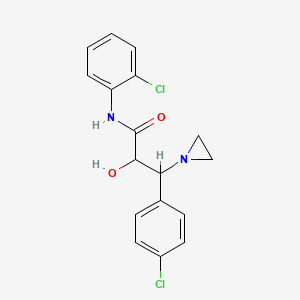

![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
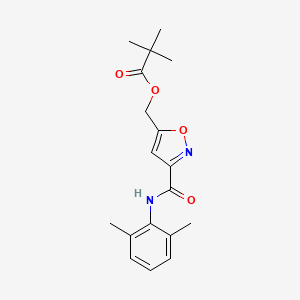
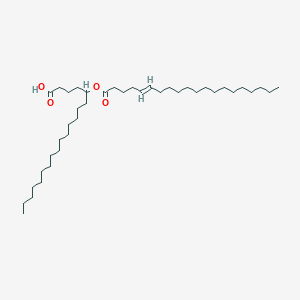
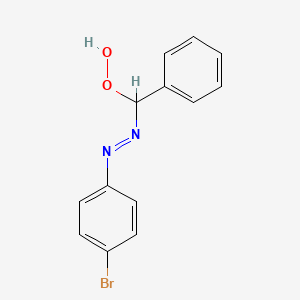
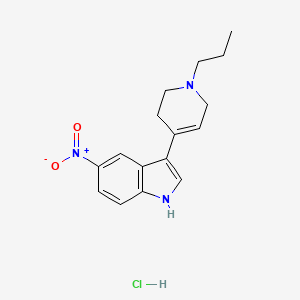
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
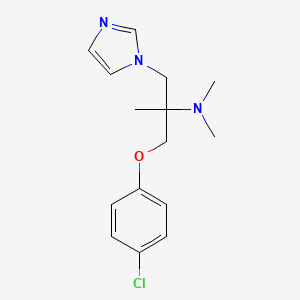
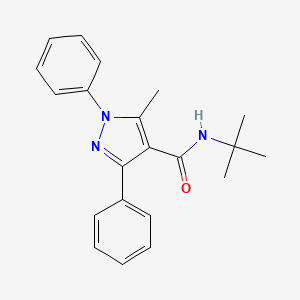
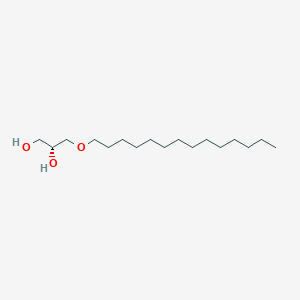
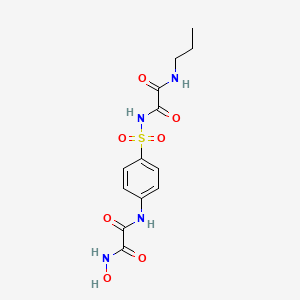
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)
